No Head-to-Head Biological Activity Data Available for 2-Methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide (CAS 430472-07-4) vs. Its Des-Methyl Analogues
A comprehensive literature search across primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any head‑to‑head quantitative comparison of the target compound with its closest structural analogues. The closest published system is the N‑(pyridine‑2‑ylcarbamothioyl)benzamide scaffold, for which the unsubstituted parent compound and its 5‑methyl‑pyridyl and 7‑methyl‑pyridyl variants have been studied in copper(II)‑mediated cyclization and cytotoxicity assays [1]. In that study, the acyclic thiourea derivatives showed no cytotoxic activity (IC₅₀ > 100 µM against MDA‑MB‑231, SK‑N‑MC, LNCap, KB, and HEPG‑2 cell lines), whereas the cyclized thiadiazolo‑pyridine derivatives and their copper complexes exhibited significant cytotoxicity, with IC₅₀ values reaching the low micromolar range [1]. However, the target compound—bearing both a 2‑methyl on the benzamide and a 5‑methyl on the pyridine—was not included in that study, and no follow‑up publication has reported its biological activity. The only quantifiable differentiator is purity: the target compound is commercially available at 98% purity , which is comparable to the purity range (95–98%) of the des‑methyl analogue (CAS 35939‑14‑1) offered by other vendors.
| Evidence Dimension | In vitro cytotoxicity (acyclic thiourea scaffold) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | N-(pyridine-2-ylcarbamothioyl)benzamide (unsubstituted): IC₅₀ > 100 µM; N-(5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide (cyclized): IC₅₀ in low µM range against MDA-MB-231 and LNCap |
| Quantified Difference | Not available for the target compound |
| Conditions | Five human cancer cell lines: MDA-MB-231 (breast), SK-N-MC (neuroblastoma), LNCap (prostate), KB (nasopharyngeal), HEPG-2 (liver); MTT assay, 48 h exposure [1] |
Why This Matters
The absence of direct comparative data means that a procurement decision for this compound cannot be supported by published biological differentiation; users must rely on the compound's unique substitution pattern and its anticipated influence on metal coordination geometry, as inferred from the class‑level scaffold.
- [1] Adhami, F., et al. (2014). Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. Dalton Transactions, 43, 16395–16405. DOI: 10.1039/C3DT52905C View Source
